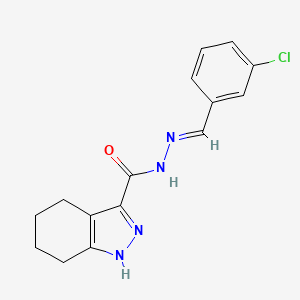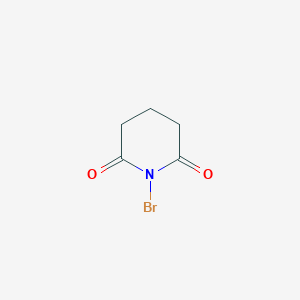
2,6-Piperidinedione, 1-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromoglutarimide is an organic compound with the molecular formula C5H6BrNO2. It is a brominated derivative of glutarimide and is known for its applications in organic synthesis, particularly as a brominating agent. The compound is characterized by the presence of a bromine atom attached to the nitrogen atom of the glutarimide ring, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Bromoglutarimide can be synthesized through the bromination of glutarimide. The process involves the reaction of glutarimide with bromine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the selective bromination of the nitrogen atom.
Industrial Production Methods: Industrial production of N-Bromoglutarimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to maintain the integrity of the glutarimide ring.
Análisis De Reacciones Químicas
Types of Reactions: N-Bromoglutarimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can act as an oxidizing agent in certain organic transformations.
Radical Reactions: It can generate bromine radicals under specific conditions, which can then participate in radical addition or substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used in the presence of N-Bromoglutarimide to achieve oxidation.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light can be used to generate bromine radicals from N-Bromoglutarimide.
Major Products Formed:
Substitution Reactions: Products include substituted glutarimides where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives of the starting materials.
Radical Reactions: Products include brominated organic compounds formed through radical addition or substitution.
Aplicaciones Científicas De Investigación
N-Bromoglutarimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of alkenes, alkynes, and aromatic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving bromine atoms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
N-Bromoglutarimide is similar to other N-brominated compounds such as N-Bromosuccinimide (NBS) and N-Bromophthalimide. it has unique properties that make it distinct:
N-Bromosuccinimide (NBS): NBS is widely used for allylic and benzylic bromination reactions. It is more commonly used than N-Bromoglutarimide due to its higher reactivity and ease of handling.
N-Bromophthalimide: This compound is used for similar bromination reactions but has different reactivity and selectivity compared to N-Bromoglutarimide.
Uniqueness: N-Bromoglutarimide is unique in its ability to selectively brominate certain substrates under mild conditions. Its reactivity can be fine-tuned by adjusting the reaction conditions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
- N-Bromosuccinimide (NBS)
- N-Bromophthalimide
- N-Bromoacetamide
- N-Bromocaprolactam
Propiedades
Número CAS |
3699-18-1 |
|---|---|
Fórmula molecular |
C5H6BrNO2 |
Peso molecular |
192.01 g/mol |
Nombre IUPAC |
1-bromopiperidine-2,6-dione |
InChI |
InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |
Clave InChI |
ZJEQUGWMBSKCCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
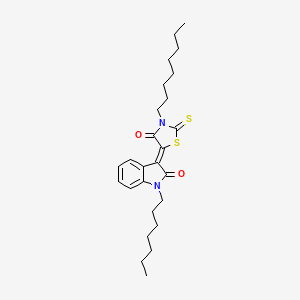
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)

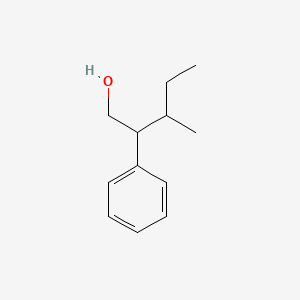
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
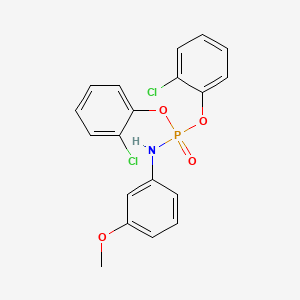
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
